7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline
Description
7-Bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline (CAS: 1501832-57-0) is a brominated heterocyclic compound featuring a fused pyrrolo[1,2-a]quinoxaline core. Its structure includes a bromine substituent at the 7-position and a fully saturated bicyclic system, distinguishing it from non-hydrogenated analogues. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly for derivatization via cross-coupling reactions or functional group transformations .
Properties
IUPAC Name |
7-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h3-4,6,9,13H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDYVJBZHGOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=C(N2C1)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline typically involves the bromination of pyrroloquinoxaline derivatives . One common method includes the reaction of pyrrolo[1,2-A]quinoxaline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields . The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrroloquinoxalines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
The compound features a complex bicyclic structure that contributes to its reactivity and interaction with various biological targets.
Medicinal Chemistry
7-Bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-A]quinoxaline has been explored for its potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism involves the inhibition of specific pathways that promote cancer cell proliferation.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. The results showed that certain derivatives significantly inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .
Neuroscience
The compound has been investigated for its neuroprotective properties. Research suggests that it may have a role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
Case Study: Neuroprotection
A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal damage following induced ischemia. The compound appeared to enhance the expression of neuroprotective factors .
Material Science
Due to its unique electronic properties, this compound is being explored in the development of organic semiconductors and photovoltaic materials.
Case Study: Organic Electronics
Research highlighted in Advanced Functional Materials indicates that films made from this compound exhibit promising conductivity and stability when used in organic solar cells . These findings suggest potential applications in renewable energy technologies.
Synthetic Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.
Case Study: Synthesis Pathways
A comprehensive review on synthetic methodologies has outlined various routes to synthesize derivatives of this compound using palladium-catalyzed cross-coupling reactions . These methods enhance the versatility of the compound in generating libraries for drug discovery.
Mechanism of Action
The mechanism of action of 7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrroloquinoxaline ring system play crucial roles in its biological activity . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₁₂H₁₂BrN₃ (inferred from nomenclature and related structures).
- Physicochemical Properties : High polarity due to the fused heterocyclic system and bromine’s electron-withdrawing effects.
- Synthetic Relevance : Often synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as suggested by analogous protocols in .
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The bromine atom at the 7-position significantly alters electronic properties compared to other substituents. Below is a comparative analysis:
Key Observations :
- Electronic Modulation : Bromine at C7 increases reactivity for further functionalization, whereas methoxy or benzoyl groups (e.g., in ) improve solubility or steric effects.
- Steric Effects : Bulky substituents like tert-butyl () reduce conformational flexibility, impacting binding interactions in drug design.
Biological Activity
7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline is a heterocyclic compound recognized for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds based on recent research findings.
Chemical Structure and Properties
This compound has a molecular weight of 253.14 g/mol and features a bromine atom at the 7th position of the pyrroloquinoxaline core structure. This unique substitution pattern significantly influences its reactivity and biological interactions.
The compound exhibits several biological activities:
- Antimicrobial Activity : It has been shown to inhibit bacterial growth by interfering with essential cellular processes. This activity is attributed to its ability to disrupt bacterial enzyme functions or cell wall synthesis.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. It targets specific signaling pathways involved in cell proliferation and survival, such as kinase inhibition and modulation of transcription factors.
- Anti-inflammatory Activity : The compound may also reduce inflammation by modulating the activity of inflammatory mediators or cytokines. This property suggests its potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Bromine Position | Biological Activity | Notable Differences |
|---|---|---|---|
| 7-Bromo-1H,2H,… | 7th | Antimicrobial, Anticancer | Unique reactivity due to bromine position |
| 8-Bromo-1H,… | 8th | Limited antimicrobial | Less potent in anticancer activity |
| 7-Chloro-1H,… | 7th | Moderate antimicrobial | Chlorine less reactive than bromine |
The presence of bromine at the 7th position enhances the compound's ability to participate in chemical reactions and interact with biological targets more effectively than its analogs.
Case Studies
Recent studies have demonstrated the efficacy of this compound in various biological assays:
- Anticancer Studies : In vitro tests showed that treatment with 7-Bromo-1H,2H,… resulted in a significant reduction in cell viability in breast cancer and leukemia cell lines. The compound triggered apoptosis through the intrinsic pathway involving caspase activation.
- Antimicrobial Efficacy : A study evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What are the most reliable synthetic routes for 7-bromo-pyrroloquinoxaline derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are validated:
- Route 1 : Reaction of 2-aminobenzamide with 2-oxopentanedioic acid using iodine catalysis in ionic liquids (80°C), yielding ~70-85% purity. Solvent choice (e.g., [BMIM]BF₄) reduces side reactions .
- Route 2 : Transition-metal-free cross-coupling of pyrrole rings with acyl bromoacetylenes, followed by intramolecular cyclization. This avoids metal contamination but requires strict anhydrous conditions .
- Optimization Tip : Monitor reaction progress via HPLC to detect intermediates and adjust stoichiometry in real time.
Q. How is the aqueous solubility of 7-bromo-pyrroloquinoxaline determined, and what factors affect it?
- Methodological Answer : Solubility is measured using shake-flask assays at pH 7.4 (12.7 µg/mL mean). Key factors:
- pH Dependency : Protonation of the quinoxaline nitrogen alters solubility; test across pH 4–9 .
- Co-solvents : Use DMSO or PEG-400 to enhance solubility for in vitro assays, but validate stability via NMR .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals in the fused pyrroloquinoxaline ring .
- HRMS : Confirm molecular weight (e.g., theoretical 287.02 g/mol for C₁₁H₁₀BrN₃) with <2 ppm error .
- X-ray Crystallography : Resolve bromine positioning in the crystal lattice for unambiguous confirmation .
Advanced Research Questions
Q. How can visible-light photoredox catalysis improve the synthesis of brominated pyrroloquinoxalines?
- Methodological Answer : A decarboxylative radical coupling method uses ortho-substituted arylisocyanides and phenyliodine(III) dicarboxylates under blue LED light. Advantages:
- Functional Group Tolerance : Compatible with esters, halides, and heterocycles .
- Yield Enhancement : Achieves 80-90% yield vs. 65% in thermal methods. Use flow chemistry for scalability .
- Challenge : Optimize light intensity (450 nm, 10 W) to minimize radical recombination side products .
Q. How should researchers address contradictions in reported biological activity data for brominated pyrroloquinoxalines?
- Methodological Answer :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
- Metabolic Stability : Use liver microsomes (human/rat) to compare degradation rates. Low solubility (pH 7.4) may falsely reduce apparent activity .
- SAR Studies : Systematically modify substituents (e.g., replace Br with Cl or MeO) to isolate electronic vs. steric effects .
Q. What strategies mitigate low solubility in in vivo studies without altering bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) at the quinoxaline N-position. Validate release kinetics via LC-MS .
- Nanoformulation : Use PLGA nanoparticles (100-150 nm size) to enhance bioavailability. Characterize encapsulation efficiency (>85%) using dialysis .
- In Vivo Monitoring : Track plasma concentration via MALDI-TOF to adjust dosing intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
